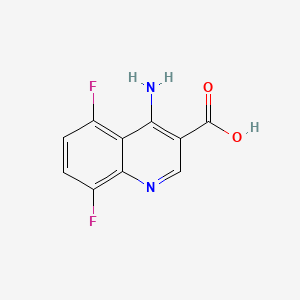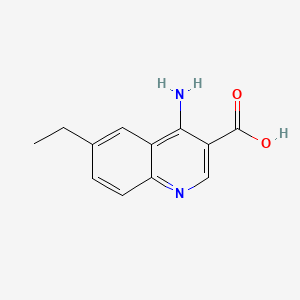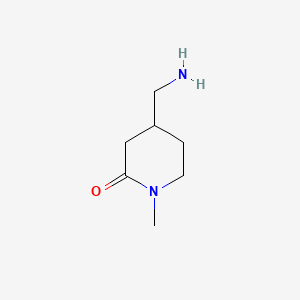
4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester
Vue d'ensemble
Description
Boronic acids and their esters are organic compounds that contain a boronic acid or boronate ester group. They are known for their versatility and they are used in a wide range of applications from organic synthesis to medicinal chemistry .
Synthesis Analysis
The synthesis of boronic acids and their esters often involves the reaction of organometallic compounds with borate esters. In the case of pinacol boronic esters, the synthesis usually involves the reaction of a boronic acid with pinacol .Molecular Structure Analysis
Boronic acids and their esters have a trigonal planar geometry around the boron atom. The boron atom is typically sp2 hybridized, and it forms a vacant p orbital that can accept a pair of electrons .Chemical Reactions Analysis
Boronic acids and their esters are known for their ability to form stable covalent bonds with sugars, amines, and other organic compounds. This makes them useful in a variety of chemical reactions, including Suzuki coupling .Physical And Chemical Properties Analysis
Boronic acids and their esters are typically solid at room temperature. They are generally stable under normal conditions, but they can decompose if heated .Applications De Recherche Scientifique
Intermediate in the Synthesis of Biologically Active Compounds
This compound is an important intermediate in the synthesis of many biologically active compounds . For example, it is used in the synthesis of 1H-indazole derivatives . Indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .
Use in the Synthesis of Crizotinib
Crizotinib is a drug used in the treatment of certain types of cancer. This compound serves as a significant intermediate in the synthesis of crizotinib .
Use in the Synthesis of Vandetanib
Vandetanib is a medication used for the treatment of certain types of thyroid cancer. This compound is a key intermediate in the synthesis of Vandetanib .
Use in Chemical Engineering
Nitrogen heterocyclic compounds, such as this one, are widely used in the fields of medicine, pesticides, functional materials, and chemical engineering due to their unique biological activities, high-efficiency with low-toxicity, environmental friendliness, and structural diversity .
Use in Agriculture
Indazole derivatives, which can be synthesized using this compound, have been found to have insecticidal and weeding activities, making them useful in the field of agriculture .
Use in Energy and Photoelectric Activities
Indazole derivatives also have potential applications in the fields of energy and photoelectric activities .
Mécanisme D'action
Target of Action
The compound, also known as “tert-Butyl 4-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate”, is a boronic ester. Boronic esters are widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound are likely to be the organic compounds involved in these reactions.
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, the boron atom in the boronic ester forms a bond with a transition metal, typically palladium, and the organic group attached to the boron atom is transferred to the metal .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a crucial pathway in organic synthesis. It allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules . The downstream effects of this pathway include the synthesis of various biologically active compounds and pharmaceuticals .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds, including pharmaceuticals and biologically active molecules .
Action Environment
The efficacy and stability of this compound, like other boronic esters, can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic esters is known to increase at physiological pH . Additionally, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base, and its efficiency can be affected by the choice of these reagents .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 4-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36BNO6/c1-21(2,3)29-20(26)25-13-11-17(12-14-25)28-18-10-9-16(15-19(18)27-8)24-30-22(4,5)23(6,7)31-24/h9-10,15,17H,11-14H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQSHXOVIQEQIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCN(CC3)C(=O)OC(C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


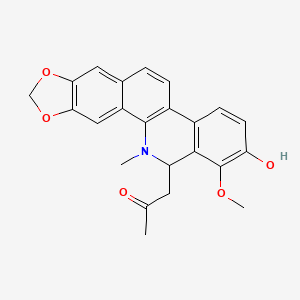
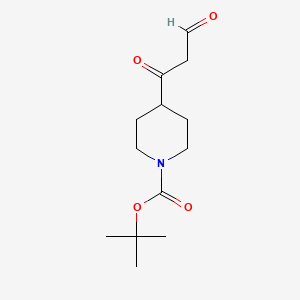
![7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B595268.png)
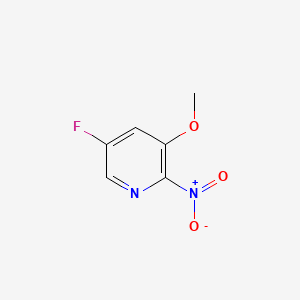
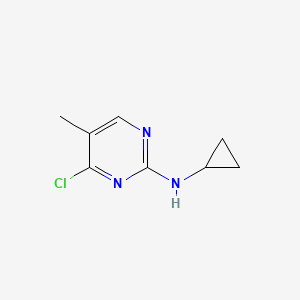
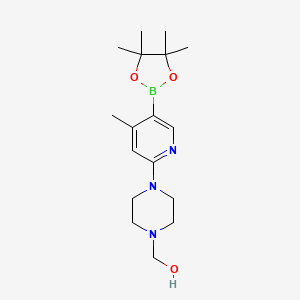
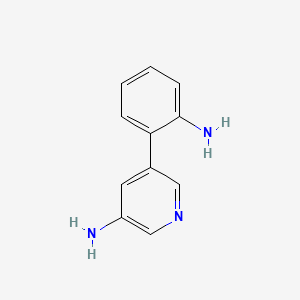

![6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B595277.png)

